molecular formula C20H24BrNO4 B11549797 Ethyl 5-(acetyloxy)-6-bromo-1-cyclohexyl-2-methyl-1H-indole-3-carboxylate

Ethyl 5-(acetyloxy)-6-bromo-1-cyclohexyl-2-methyl-1H-indole-3-carboxylate

Cat. No.: B11549797
M. Wt: 422.3 g/mol
InChI Key: XJNLDQTWHYLJQG-UHFFFAOYSA-N
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Description

Ethyl 5-(acetyloxy)-6-bromo-1-cyclohexyl-2-methyl-1H-indole-3-carboxylate is a complex organic compound that belongs to the indole family Indoles are significant heterocyclic compounds found in many natural products and pharmaceuticals

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-(acetyloxy)-6-bromo-1-cyclohexyl-2-methyl-1H-indole-3-carboxylate typically involves multiple steps, starting with the formation of the indole core. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions . The bromine atom is usually introduced via bromination using bromine or N-bromosuccinimide (NBS) under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes using high-purity reagents, precise temperature control, and efficient purification techniques such as recrystallization or chromatography. The scalability of the synthesis process is crucial for industrial applications, ensuring consistent production of the compound.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-(acetyloxy)-6-bromo-1-cyclohexyl-2-methyl-1H-indole-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles like amines, thiols, and organometallic reagents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of substituted indole derivatives.

Scientific Research Applications

Ethyl 5-(acetyloxy)-6-bromo-1-cyclohexyl-2-methyl-1H-indole-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 5-(acetyloxy)-6-bromo-1-cyclohexyl-2-methyl-1H-indole-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity. For example, it could inhibit certain enzymes involved in disease pathways or activate receptors that trigger beneficial cellular responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 5-(acetyloxy)-6-bromo-1-cyclohexyl-2-methyl-1H-indole-3-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical properties and potential applications. The presence of the acetyloxy group, bromine atom, and cyclohexyl ring differentiates it from other indole derivatives and contributes to its versatility in various chemical reactions and research applications.

Properties

Molecular Formula

C20H24BrNO4

Molecular Weight

422.3 g/mol

IUPAC Name

ethyl 5-acetyloxy-6-bromo-1-cyclohexyl-2-methylindole-3-carboxylate

InChI

InChI=1S/C20H24BrNO4/c1-4-25-20(24)19-12(2)22(14-8-6-5-7-9-14)17-11-16(21)18(10-15(17)19)26-13(3)23/h10-11,14H,4-9H2,1-3H3

InChI Key

XJNLDQTWHYLJQG-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N(C2=CC(=C(C=C21)OC(=O)C)Br)C3CCCCC3)C

Origin of Product

United States

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